REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][S:9](Cl)(=[O:11])=[O:10].O1CCCC1.[Cl:18][C:19]1[CH:20]=[CH:21][C:22]([CH2:25][OH:26])=[N:23][CH:24]=1>O>[CH3:8][S:9]([O:26][CH2:25][C:22]1[CH:21]=[CH:20][C:19]([Cl:18])=[CH:24][N:23]=1)(=[O:11])=[O:10]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.77 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (150 mL+150 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrating the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from ethyl acetate-diisopropyl ether mixed solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCC1=NC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.65 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |